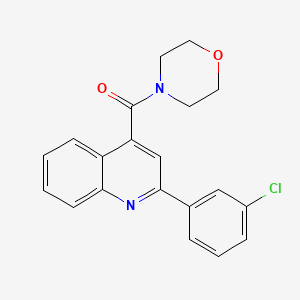
2-(3-chlorophenyl)-4-(4-morpholinylcarbonyl)quinoline
Descripción general
Descripción
2-(3-chlorophenyl)-4-(4-morpholinylcarbonyl)quinoline, also known as CpdA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CpdA belongs to the quinoline class of compounds and has been shown to have anti-inflammatory and immunomodulatory properties.
Mecanismo De Acción
2-(3-chlorophenyl)-4-(4-morpholinylcarbonyl)quinoline has been shown to interact with the glucocorticoid receptor and modulate its activity. This interaction leads to the downregulation of pro-inflammatory genes and the upregulation of anti-inflammatory genes. 2-(3-chlorophenyl)-4-(4-morpholinylcarbonyl)quinoline has also been shown to inhibit the activity of NF-kB, a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
2-(3-chlorophenyl)-4-(4-morpholinylcarbonyl)quinoline has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. 2-(3-chlorophenyl)-4-(4-morpholinylcarbonyl)quinoline has also been shown to reduce the migration of immune cells to sites of inflammation and inhibit the activation of T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(3-chlorophenyl)-4-(4-morpholinylcarbonyl)quinoline in lab experiments is that it has been extensively studied and its mechanism of action is well understood. 2-(3-chlorophenyl)-4-(4-morpholinylcarbonyl)quinoline is also readily available and relatively inexpensive. One of the limitations of using 2-(3-chlorophenyl)-4-(4-morpholinylcarbonyl)quinoline is that it has not been extensively tested in clinical trials, and its safety and efficacy in humans is not well established.
Direcciones Futuras
There are a number of potential future directions for the study of 2-(3-chlorophenyl)-4-(4-morpholinylcarbonyl)quinoline. One area of research could be to investigate its potential therapeutic applications in other diseases such as inflammatory bowel disease and psoriasis. Another area of research could be to investigate the potential use of 2-(3-chlorophenyl)-4-(4-morpholinylcarbonyl)quinoline in combination with other drugs to enhance its therapeutic effects. Additionally, further studies could be conducted to better understand the safety and efficacy of 2-(3-chlorophenyl)-4-(4-morpholinylcarbonyl)quinoline in humans.
Aplicaciones Científicas De Investigación
2-(3-chlorophenyl)-4-(4-morpholinylcarbonyl)quinoline has been extensively studied for its potential therapeutic applications in a variety of diseases such as rheumatoid arthritis, multiple sclerosis, and cancer. 2-(3-chlorophenyl)-4-(4-morpholinylcarbonyl)quinoline has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.
Propiedades
IUPAC Name |
[2-(3-chlorophenyl)quinolin-4-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c21-15-5-3-4-14(12-15)19-13-17(16-6-1-2-7-18(16)22-19)20(24)23-8-10-25-11-9-23/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZLWEDLRYIKQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



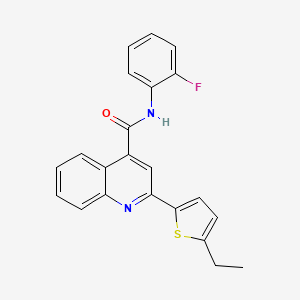
![6-bromo-N-[2-(2-methoxyphenyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504108.png)
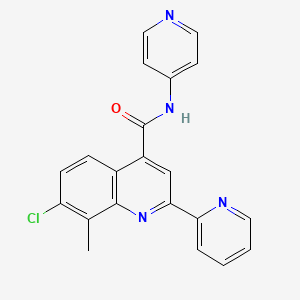
![N-(4-fluorophenyl)-2-{5-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-1H-1,2,4-triazol-1-yl}acetamide](/img/structure/B3504120.png)
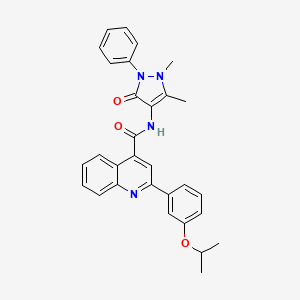
![ethyl 2-({[6-methyl-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B3504128.png)
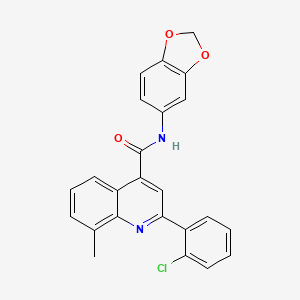
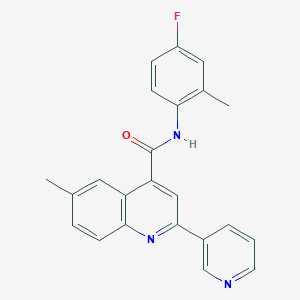

![6-bromo-N-[2-(2-methoxyphenyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504176.png)
![N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504187.png)
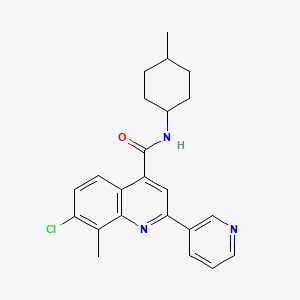
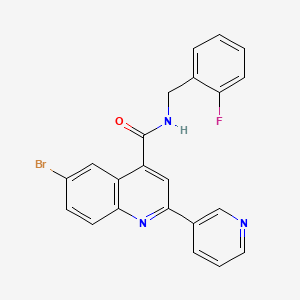
![7-chloro-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline](/img/structure/B3504202.png)